molecular formula C8H6NNaO4 B13722416 Sodium 2-Nitro-2-phenylacetate

Sodium 2-Nitro-2-phenylacetate

Cat. No.: B13722416
M. Wt: 203.13 g/mol
InChI Key: BZXRBEHFNKSHFS-UHFFFAOYSA-M
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Description

Sodium 2-nitro-2-phenylacetate is a sodium salt derived from 2-nitro-2-phenylacetic acid. For example, ethyl 2-nitro-2-phenylacetate serves as a central intermediate for producing aryl nitromethanes, α-ketoesters, and α-amino acids via reduction or hydrolysis pathways . The sodium salt likely shares similar reactivity due to its nitro and phenyl functional groups, which enable participation in nucleophilic substitutions or redox reactions.

Properties

Molecular Formula

C8H6NNaO4

Molecular Weight

203.13 g/mol

IUPAC Name

sodium;2-nitro-2-phenylacetate

InChI

InChI=1S/C8H7NO4.Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;/h1-5,7H,(H,10,11);/q;+1/p-1

InChI Key

BZXRBEHFNKSHFS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Sodium 2-Nitro-2-phenylacetate

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic pathway starting from substituted benzene derivatives. The key steps include:

This approach is well-documented in patent literature, particularly in Chinese patents CN101805265A and CN101805265B, which describe an improved industrially feasible synthesis method with high yields and simplified purification steps.

Detailed Stepwise Preparation

Nitration of 4-Substituted Halobenzene
  • Starting materials: 4-substituted halobenzene derivatives such as 4-fluorobromobenzene, 4-chlorobenzene, or 4-bromobenzene.
  • Reagents: Mixed acid composed of concentrated nitric acid and concentrated sulfuric acid.
  • Solvent: Polar solvents such as methylene dichloride or acetone.
  • Conditions: The nitration reaction is conducted at controlled temperatures (below 30 °C) to minimize by-products.
  • Outcome: Formation of 2-nitro-4-substituted nitrobenzene with yields typically around 80-85%.

Example from patent CN101805265A:

Step Reagents & Conditions Product Yield (%) Notes
Nitration 4-substituted halobenzene + HNO3/H2SO4 (mixed acid), <30 °C, 1 h 2-nitro-4-substituted nitrobenzene 83 Controlled temperature to avoid side reactions
Substitution with Malonic Ester Derivatives
  • Reagents: Excess methyl cyanoacetate or ethyl cyanoacetate.
  • Catalyst/Base: Sodium carbonate or other alkaline agents.
  • Solvent: Acetone or other polar aprotic solvents.
  • Conditions: Reaction temperature around 60 °C for 2 hours with stirring.
  • Outcome: Formation of 2-nitro-4-substituted benzyl cyanide intermediates.

Example from patent CN101805265B:

Step Reagents & Conditions Product Yield (%) Notes
Substitution 2-nitro-4-substituted nitrobenzene + ethyl cyanoacetate + Na2CO3, KI catalyst, acetone, 60 °C, 2 h 2-nitro-4-substituted benzyl cyanide 72.2 KI used as phase transfer catalyst
Hydrolysis to 2-Nitro-4-substituted Phenylacetic Acid
  • Reagents: Excess concentrated hydrochloric acid or strong base (NaOH, KOH).
  • Conditions: Heating at 60 °C for 10 hours or until reaction completion.
  • Outcome: Hydrolysis of nitrile to carboxylic acid group, yielding 2-nitro-4-substituted phenylacetic acid.
Step Reagents & Conditions Product Yield (%) Notes
Hydrolysis 2-nitro-4-substituted benzyl cyanide + HCl (20%), 60 °C, 10 h 2-nitro-4-substituted phenylacetic acid High Controlled temperature to prevent side reactions
Formation of Sodium Salt
  • Reagents: Sodium hydroxide or sodium carbonate aqueous solution.
  • Conditions: Neutralization at low temperature (0-5 °C), stirring for 1 hour.
  • Outcome: Formation of this compound as a solid or in solution form.
Step Reagents & Conditions Product Yield (%) Notes
Neutralization 2-nitro-2-phenylacetic acid + NaOH (aqueous), 0-5 °C, 1 h This compound Quantitative Formation of sodium salt for stability

Advantages of This Methodology

  • High overall yields ranging from 40% to 70% for the entire sequence.
  • Use of inexpensive and readily available 4-substituted halobenzenes as starting materials.
  • Mild reaction conditions without the need for anhydrous solvents or highly toxic reagents.
  • Simplified purification involving filtration and extraction, avoiding complex chromatographic steps.
  • Industrial scalability due to robust and reproducible reaction steps.

Data Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Nitration 4-substituted halobenzene HNO3/H2SO4 mixed acid, polar solvent, <30 °C, 1 h 2-nitro-4-substituted nitrobenzene 80-85 Temperature control critical
2 Substitution 2-nitro-4-substituted nitrobenzene Methyl or ethyl cyanoacetate, Na2CO3, KI, acetone, 60 °C, 2 h 2-nitro-4-substituted benzyl cyanide ~72 KI acts as catalyst
3 Hydrolysis 2-nitro-4-substituted benzyl cyanide Concentrated HCl or NaOH, 60 °C, 10 h 2-nitro-4-substituted phenylacetic acid High Avoid overheating
4 Neutralization (Salt formation) 2-nitro-4-substituted phenylacetic acid NaOH aqueous, 0-5 °C, 1 h This compound Quantitative Formation of stable sodium salt

Research Findings and Perspectives

  • The use of 4-substituted halobenzenes (fluoro, chloro, bromo) enhances regioselectivity during nitration, favoring ortho substitution and reducing by-products.
  • The substitution step with malonic ester derivatives under alkaline conditions is crucial for introducing the cyanide group, which upon hydrolysis yields the carboxylic acid functionality.
  • Hydrolysis under acidic or basic conditions is flexible, allowing adaptation to available reagents and process preferences.
  • The sodium salt form improves compound stability and solubility for subsequent applications.
  • The described synthetic route is supported by patent literature as an industrially viable method with simplified work-up and minimal environmental impact compared to older methods involving bromination and cyanide substitution steps.
  • PubChem database confirms the molecular formula $$ \text{C}8\text{H}6\text{NNaO}_4 $$ and molecular weight of 203.13 g/mol for this compound, consistent with the described synthetic target.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-Nitro-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-Nitro-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Sodium 2-Nitro-2-phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of sodium 2-nitro-2-phenylacetate, the following compounds are analyzed:

Sodium Chloroacetate

  • Molecular Formula : C₂H₂ClO₂Na
  • Functional Groups : Chloro (-Cl), carboxylate (-COO⁻Na⁺)
  • Key Differences :
    • Reactivity : Sodium chloroacetate’s chlorine atom facilitates nucleophilic substitution reactions (e.g., in herbicide synthesis), whereas the nitro group in this compound may favor reduction or condensation pathways.
    • Safety : Sodium chloroacetate is highly toxic, requiring immediate first-aid measures for eye/skin contact or ingestion . By contrast, nitro-substituted compounds like this compound may exhibit distinct hazards (e.g., nitro group-related explosivity), though specific data is unavailable.

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Functional Groups : Hydroxyl (-OH), carboxyl (-COOH), two phenyl groups
  • Key Differences: Acidity: Benzilic acid’s hydroxyl and carboxyl groups confer higher acidity compared to the nitro and carboxylate groups in this compound. Applications: Benzilic acid is used in synthesizing anticholinergic drugs, whereas this compound derivatives (e.g., ethyl ester) are precursors to bioactive molecules like α-amino acids .

2-Phenylacetamide

  • Molecular Formula: C₈H₉NO
  • Functional Groups : Amide (-CONH₂), phenyl
  • Key Differences :
    • Stability : The amide group in 2-phenylacetamide provides hydrolytic stability under basic conditions, unlike the reactive nitro and carboxylate groups in this compound.
    • Bioactivity : 2-Phenylacetamide is a precursor in pharmaceutical synthesis (e.g., anticonvulsants), while nitro-phenylacetate derivatives are more commonly used in intermediate synthesis .

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Functional Groups Key Applications Reactivity/Safety Notes
This compound* C₈H₆NO₅Na Nitro (-NO₂), carboxylate (-COO⁻Na⁺), phenyl Organic synthesis (inferred from ethyl ester) Likely reactive nitro group; safety data inferred from esters
Sodium Chloroacetate C₂H₂ClO₂Na Chloro (-Cl), carboxylate Herbicides, surfactants High toxicity; corrosive
Benzilic Acid C₁₄H₁₂O₃ Hydroxyl (-OH), carboxyl, phenyl Pharmaceutical intermediates Acidic; used in drug synthesis
2-Phenylacetamide C₈H₉NO Amide (-CONH₂), phenyl Anticonvulsant precursors Stable under basic conditions

Research Findings and Limitations

  • Ethyl 2-Nitro-2-phenylacetate: Demonstrated 79–85% yield in synthesizing (nitromethyl)benzene and ethyl 2-amino-2-phenylacetate, highlighting the nitro group’s reducibility and utility in generating amines or nitromethanes .
  • Safety Gaps : Direct toxicological data for this compound is absent. Analogous nitro compounds may pose explosion risks under heat or friction, necessitating cautious handling.

Q & A

Q. What are the optimal synthetic routes for Sodium 2-Nitro-2-phenylacetate and its derivatives in academic settings?

Methodological Answer : this compound derivatives can be synthesized via reduction or functional group interconversion. For example:

  • Reduction of ethyl 2-nitro-2-phenylacetate (Table 1, entry 1, ): Use catalytic hydrogenation (H₂/Pd-C) or zinc-acetic acid systems to reduce nitro groups to amines. Yields typically range from 79% to 85%.
  • Azide substitution : React 2-chloroacetamides with sodium azide (NaN₃) in a toluene-water biphasic system (8:2 ratio) under reflux for 5–7 hours . Monitor progress via TLC (hexane:ethyl acetate, 9:1).

Q. Key Data :

Starting MaterialProductYieldConditionsReference
Ethyl 2-nitro-2-phenylacetate(Nitromethyl)benzene79%Method A, H₂/Pd-C
Ethyl 2-nitro-2-phenylacetateEthyl 2-amino-2-phenylacetate85%Zn-AcOH reduction

Q. How can researchers characterize this compound derivatives using spectroscopic methods?

Methodological Answer :

  • ¹H NMR Analysis : Use CDCl₃ as a solvent. For example, ethyl 2-amino-2-phenylacetate shows δ 7.42-7.28 (aromatic H), δ 4.60 (s, 1H, CH), δ 4.25-4.09 (OCH₂CH₃), and δ 1.21 (CH₃) .
  • Purity Validation : Compare spectral data with literature values and use TLC (hexane:ethyl acetate) to confirm reaction completion .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats. Avoid skin contact via proper glove removal techniques .
  • Waste Management : Segregate chemical waste and dispose through certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic insights into the reduction of 2-nitroacetates improve reaction selectivity?

Methodological Answer :

  • Catalytic Hydrogenation : Optimize Pd-C catalyst loading (e.g., 5–10 mol%) and H₂ pressure (1–3 atm) to minimize over-reduction.
  • Kinetic Studies : Use in situ IR or NMR to monitor intermediate formation (e.g., nitroso or hydroxylamine species) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while protic solvents (e.g., EtOH) accelerate proton transfer .

Q. Data-Driven Optimization :

CatalystSolventYield (%)Selectivity (Nitro → Amine)
Pd-C/H₂EtOH85High (>90%)
Zn-AcOHH₂O79Moderate (competing hydrolysis)

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate ).
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxidized or hydrolyzed derivatives) .
  • Crystallography : For ambiguous cases, perform X-ray diffraction on single crystals (e.g., crystallize using ethanol ).

Q. What strategies exist for scaling up this compound synthesis while maintaining reproducibility?

Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks in nitro reductions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for >95% purity .

Q. How can computational methods aid in predicting reaction outcomes for this compound derivatives?

Methodological Answer :

  • DFT Calculations : Model transition states for nitro reduction pathways to predict regioselectivity .
  • Machine Learning : Train models on existing kinetic data (e.g., solvent polarity vs. reaction rate ) to optimize conditions.

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

Methodological Answer :

  • Detailed Descriptions : Follow guidelines from Beilstein Journal of Organic Chemistry: report catalyst batches, solvent grades, and equipment calibration .
  • Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data in supplementary files .

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